molecular formula C13H16N2O4 B7510888 N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide

N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide

Cat. No. B7510888
M. Wt: 264.28 g/mol
InChI Key: UBHYCGQPOQJDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide, also known as MOE-B, is a chemical compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development. MOE-B is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide exerts its inhibitory effects on enzymes and proteins by binding to their active sites and disrupting their function. For example, it has been shown to inhibit histone deacetylases by binding to the zinc ion in their active sites and preventing the deacetylation of histones. This results in the upregulation of various genes involved in cell cycle regulation and apoptosis, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory effects. It has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its inhibitory effects on various enzymes and proteins can make it difficult to determine its specific mechanism of action in certain contexts.

Future Directions

There are several future directions for the research on N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide, including its potential applications in the treatment of cancer, neurological disorders, and inflammatory diseases. Further studies are needed to determine its specific mechanism of action and optimize its efficacy and safety for clinical use. Additionally, the development of novel synthesis methods and analogs of N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide could lead to the discovery of more potent and selective inhibitors of enzymes and proteins involved in various disease processes.

Synthesis Methods

N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide can be synthesized using a variety of methods, including the reaction between 2-aminobenzamide and 2-bromo-N-(2-methoxyethyl)acetamide in the presence of a base. Another method involves the reaction between 2-aminobenzamide and 2-bromoethyl methyl ether in the presence of a base, followed by the reaction with N-(2-methoxyethyl)acetamide. These methods have been optimized to produce high yields of N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide with high purity.

Scientific Research Applications

N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes and proteins, including histone deacetylases and carbonic anhydrases. These enzymes and proteins play important roles in various physiological processes, and their dysregulation has been linked to various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-8-6-14-12(16)10-2-4-11(5-3-10)15-7-9-19-13(15)17/h2-5H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHYCGQPOQJDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.